

A Technical Guide to 2-Bromobenzenethiol

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Compound of Interest

Compound Name: 2-Bromothiophenol

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For Researchers, Scientists, and Drug Development Professionals

Dated: December 20, 2025

Abstract

This document provides a comprehensive technical overview of 2-Bromobenzenethiol (commonly known as **2-Bromothiophenol**), a key reagent and building block in organic synthesis, particularly within the pharmaceutical and materials science sectors. It details the compound's nomenclature, physicochemical properties, synthesis protocols, and significant applications. Emphasis is placed on its role as a precursor in the development of novel therapeutic agents and functional materials. Safety and handling protocols are also summarized to ensure proper laboratory practice.

Nomenclature and Identification

The compound commonly referred to as **2-Bromothiophenol** is systematically named 2-Bromobenzenethiol according to IUPAC nomenclature.[1][2] This name accurately describes its structure: a benzene ring substituted with a thiol (-SH) group and a bromine atom at the ortho (position 2) position.



| Identifier | Value |
|-------------------|---|
| IUPAC Name | 2-Bromobenzenethiol |
| Common Synonyms | 2-Bromothiophenol, o-Bromothiophenol, 2- Bromophenyl mercaptan |
| CAS Number | 6320-02-1[1][3][4] |
| EC Number | 228-665-4[1][4] |
| Molecular Formula | C ₆ H ₅ BrS[1][3] |
| Molecular Weight | 189.07 g/mol [1][3] |
| InChI Key | YUQUNWNSQDULTI-UHFFFAOYSA-N[1][2] |

Physicochemical Properties

2-Bromobenzenethiol is a colorless to clear yellow liquid characterized by a strong, unpleasant stench.[5][6][7] It is sensitive to air and requires storage under an inert atmosphere.[7][8]

| Property | Value | Reference |
|--------------------------|--|-----------------|
| Appearance | Colorless to light orange/yellow clear liquid | [5] |
| Physical State (at 20°C) | Liquid | |
| Boiling Point | 241.1°C at 760 mmHg128- 130°C at 25 mmHg114-116°C at 10 mmHg | [4][5][9][6][7] |
| Density | 1.573 g/mL at 25°C | [5][9] |
| Refractive Index (n20/D) | 1.635 | [5][9] |
| Flash Point | >110°C (>230°F) | [6][9] |
| Purity (Typical) | >97% (GC) | [9] |

Synthesis and Manufacturing

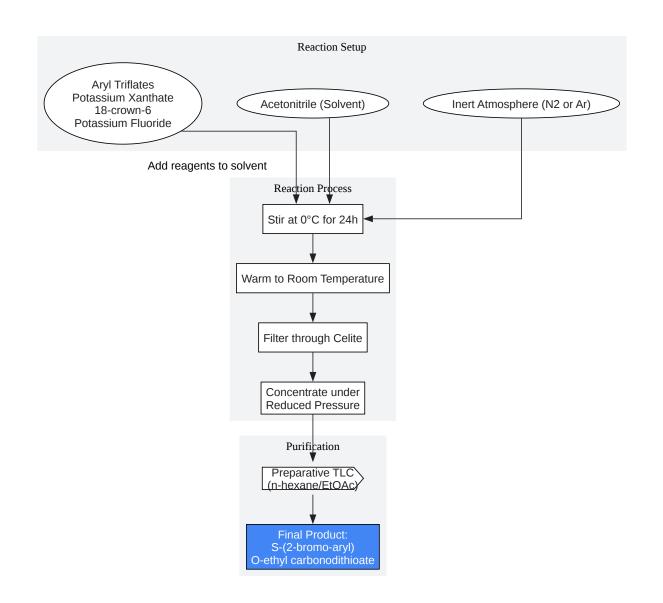


While several synthetic routes exist, a prevalent modern approach involves the functionalization of aryne intermediates. This method offers advantages in terms of regioselectivity and functional group tolerance.[10][11]

Experimental Protocol: Synthesis via Bromothiolation of Aryne Intermediates

This protocol is adapted from a novel method for synthesizing o-bromobenzenethiol equivalents, which provides a stable and odorless pathway to diverse organosulfur compounds.[10][11][12] The core of this process is the reaction of an aryne precursor with a xanthate, followed by bromination.





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Caption: Experimental workflow for aryne-based synthesis.



Methodology:

- Aryne Generation: An o-silylaryl triflate (e.g., 4,5-dimethoxy-2-trimethylsilylphenyl triflate) is used as the aryne precursor.[10]
- Reaction Mixture: In a vial under an inert atmosphere, the aryl triflate, potassium O-ethyl dithiocarbonate (xanthate), 18-crown-6, and potassium fluoride are combined in a solvent such as acetonitrile or 1,2-dimethoxyethane.[10] An electrophilic bromine source (e.g., bromopentafluorobenzene) is included for the bromothiolation.[10]
- Reaction Conditions: The mixture is stirred at 0°C for approximately 24 hours and then allowed to warm to room temperature.[10]
- Workup: The resulting mixture is filtered through a celite pad to remove solid residues. The
 filtrate is then concentrated under reduced pressure.[10]
- Purification: The crude residue is purified using preparative thin-layer chromatography (TLC) with a solvent system like n-hexane/EtOAc to yield the target S-(2-bromo-aryl) O-ethyl carbonodithioate, which serves as a stable equivalent of 2-bromobenzenethiol.[10]

This method avoids the direct handling of volatile and malodorous thiols while enabling the synthesis of highly functionalized derivatives.[11]

Applications in Drug Development and Organic Synthesis

2-Bromobenzenethiol is a valuable intermediate in the synthesis of a wide range of organic compounds.[13] Its bifunctional nature—a nucleophilic thiol group and a bromine atom amenable to cross-coupling reactions—makes it a versatile building block.

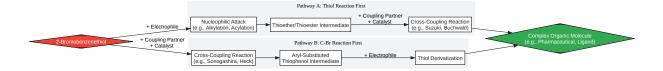
- Pharmaceutical Synthesis: It serves as a starting material for developing pharmaceutical compounds.[13] The thiol group can be used to form thioether linkages, while the bromine atom can participate in reactions like Suzuki, Heck, or Buchwald-Hartwig couplings to build molecular complexity.
- Precursor to Heterocycles: It is used in the synthesis of sulfur-containing heterocyclic compounds, such as phenothiazines and thianthrenes, which are scaffolds present in many



bioactive molecules.[11][12]

 Materials Science: The compound is utilized in the development of novel materials, including polymers and coatings, where its specific chemical properties are advantageous.[13]

The general reactivity pathway involves the nucleophilic thiol group reacting with an electrophile, followed by a transition-metal-catalyzed cross-coupling at the C-Br bond, or viceversa.



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Caption: Synthetic pathways utilizing 2-Bromobenzenethiol.

Safety and Handling

2-Bromobenzenethiol is a hazardous substance that requires careful handling in a controlled laboratory environment.



| Hazard Class | GHS Classification |
|---------------------------|---|
| Acute Toxicity | Category 3 (Oral, Dermal, Inhalation). Toxic if swallowed, in contact with skin, or if inhaled.[1] [6][7] |
| Skin Corrosion/Irritation | Category 1B or 2. Causes severe skin burns and eye damage, or causes skin irritation.[1] |
| Eye Damage/Irritation | Category 2. Causes serious eye irritation.[1][7] |
| Target Organ Toxicity | Category 3 (Single Exposure). May cause respiratory irritation.[1][7] |

Handling Recommendations:

- Ventilation: Use only under a chemical fume hood.[6][7]
- Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. A respirator with an appropriate filter (e.g., ABEK type) is recommended.[7][9]
- Storage: Store refrigerated (0-10°C) under an inert gas like nitrogen or argon.[3] The material is air and heat sensitive.
- Spills: Absorb spills with inert material and place in a suitable, closed container for disposal. Evacuate personnel and ensure adequate ventilation.[6]
- First Aid: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes and seek immediate medical attention.
 If inhaled, move to fresh air. If swallowed, do NOT induce vomiting and call a physician immediately.

Disclaimer: This document is intended for informational purposes for trained professionals. All laboratory work should be conducted with a thorough understanding of the material's hazards and in accordance with established safety protocols.

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